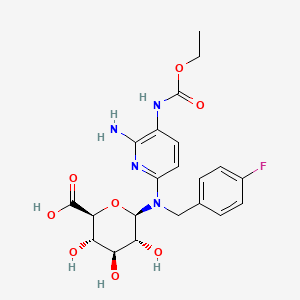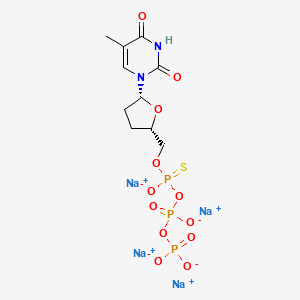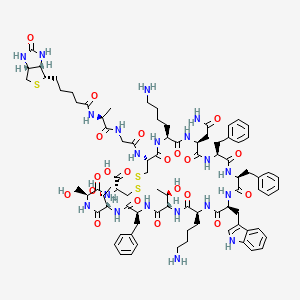
Biotinyl-Somatostatin-14
Übersicht
Beschreibung
Biotinyl-Somatostatin-14 is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
The molecular formula of Biotinyl-Somatostatin-14 is C86H118N20O21S3 . The sequence is {Biotinyl}-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, with a disulfide bridge between Cys3 and Cys14 . The molecular weight is 1864.17 g/mol .Wissenschaftliche Forschungsanwendungen
Clinical Applications in Relation to Somatostatin Receptor Subtypes : Somatostatin, including Somatostatin-14, is used in the treatment of diseases related to hyperfunction of organ systems such as the hypothalamus, the anterior pituitary gland, the gastrointestinal tract, and the pancreas. The development of somatostatin analogs aims to overcome the limitations of the native peptide, such as its short half-life and diverse actions (Hofland, Visser-Wisselaar, & Lamberts, 1995).
Somatostatin Receptor Imaging of Neuroendocrine Tumors : Somatostatin receptor imaging, using radiolabeled somatostatin congeners like Indium-111 pentetreotide, has been valuable in identifying neuroendocrine tumors. This imaging modality is effective due to the abundance of somatostatin receptors in most neuroendocrine tumors (Olsen et al., 1995).
Secretion of Somatostatin in Yeast : Research demonstrates that yeast can be engineered to produce somatostatin, including the 14-amino-acid version, through genetic manipulation. This opens pathways for alternative production methods of the hormone (Bourbonnais, Bolin, & Shields, 1988).
Production and Bioactivity of Somatostatin-14 Fusion Proteins : Albumin fusion technology has been used to create long-acting fusion proteins of Somatostatin-14 for clinical applications. Different fusion patterns can affect the production level and bioactivity of these proteins (Ding et al., 2013).
Expression in E. coli of a Chemically Synthesized Gene for Somatostatin : The synthesis of a functional somatostatin gene and its expression in E. coli represents a milestone in the production of this hormone for various applications, including clinical use (Itakura et al., 1977).
Backbone-Cyclic Analogues of Somatostatin for Receptor Specificity : Novel sulfur-containing building units have been used to create backbone-cyclic analogues of Somatostatin-14. These analogues exhibit different receptor selectivity profiles, suggesting potential in targeted therapies (Gazal et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H118N20O21S3/c1-46(92-68(111)32-16-15-31-66-72-63(43-128-66)103-86(127)106-72)73(113)91-41-69(112)93-64-44-129-130-45-65(85(125)126)102-81(121)62(42-107)101-84(124)71(48(3)109)105-80(120)59(37-51-25-11-6-12-26-51)100-83(123)70(47(2)108)104-75(115)56(30-18-20-34-88)94-78(118)60(38-52-40-90-54-28-14-13-27-53(52)54)98-77(117)58(36-50-23-9-5-10-24-50)96-76(116)57(35-49-21-7-4-8-22-49)97-79(119)61(39-67(89)110)99-74(114)55(95-82(64)122)29-17-19-33-87/h4-14,21-28,40,46-48,55-66,70-72,90,107-109H,15-20,29-39,41-45,87-88H2,1-3H3,(H2,89,110)(H,91,113)(H,92,111)(H,93,112)(H,94,118)(H,95,122)(H,96,116)(H,97,119)(H,98,117)(H,99,114)(H,100,123)(H,101,124)(H,102,121)(H,104,115)(H,105,120)(H,125,126)(H2,103,106,127)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQILGRFDZWIBPV-HZRKSNLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H118N20O21S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinyl-Somatostatin-14 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)
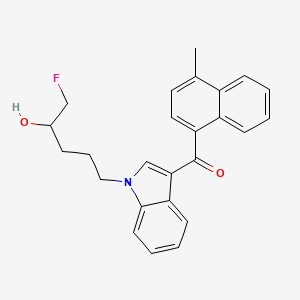

![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)
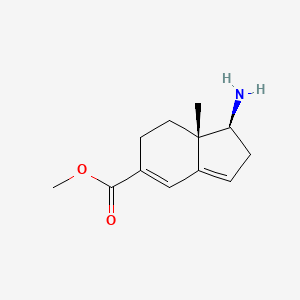
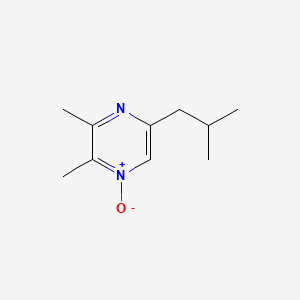
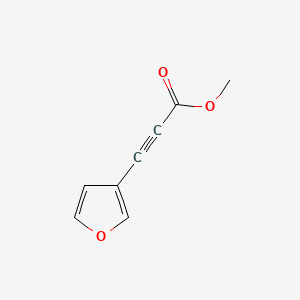
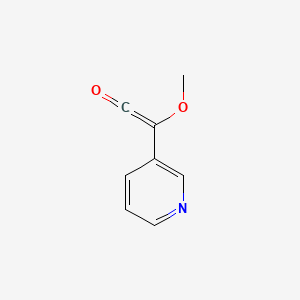
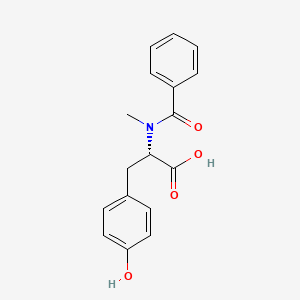
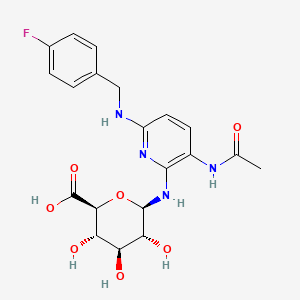
![(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582767.png)
![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)
